molecular formula C9H10F3N B1294608 3-(Trifluoromethyl)phenethylamine CAS No. 52516-30-0

3-(Trifluoromethyl)phenethylamine

Cat. No.: B1294608
CAS No.: 52516-30-0
M. Wt: 189.18 g/mol
InChI Key: BPVYCXMGJPKOTQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-(Trifluoromethyl)phenethylamine is the serotonergic system, specifically the serotonin 5-HT2 receptors and the σ1 receptors . These receptors play a crucial role in neurotransmission, which is the process by which signaling molecules are released by a neuron to stimulate neighboring neurons.

Mode of Action

This compound interacts with its targets by increasing extracellular serotonin levels and acting as both a serotonergic 5-HT2 receptor agonist and σ1 receptor antagonist . This means that this compound can bind to these receptors and activate them, leading to an increase in the effect of serotonin, a neurotransmitter that helps regulate mood, appetite, and other functions.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving serotonin. By increasing extracellular serotonin levels and modulating serotonergic receptors, this compound can control neurotransmission . This can have downstream effects on various physiological processes, including mood regulation and seizure activity.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Over 90% of this compound is excreted in urine and less than 5% in feces; unchanged this compound and the major active metabolite norfenfluramine account for less than 25% of the recovered amount . The elimination half-life of this compound has been reported as ranging from 13 to 30 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmission. By increasing extracellular serotonin levels and modulating serotonergic and other neurologic receptors, this compound can effectively treat pharmacoresistant seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as certain pH levels can impact the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and affect its action and efficacy .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)phenethylamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase, which is responsible for the degradation of neurotransmitters. The interaction with monoamine oxidase can influence the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain . Additionally, this compound can bind to various receptors, including serotonin receptors, which can modulate their activity and influence neurotransmission .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. This modulation can lead to changes in gene expression and cellular metabolism . In non-neuronal cells, this compound can affect cellular processes such as proliferation, differentiation, and apoptosis by interacting with various signaling molecules and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to neurotransmitter receptors, such as serotonin receptors, and modulate their activity. This binding can lead to changes in intracellular signaling cascades, resulting in altered gene expression and cellular responses . Additionally, this compound can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the synaptic cleft and prolonged neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and receptor activity . The stability and degradation of the compound can influence its long-term effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance neurotransmission and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological effect, and exceeding this threshold can result in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, which converts it into inactive metabolites . The compound can also interact with other enzymes, such as cytochrome P450, which can influence its metabolic flux and the levels of its metabolites . These interactions can affect the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through specific transporters, such as the serotonin transporter, and distributed to different cellular compartments . Binding proteins can also influence its localization and accumulation within cells, affecting its biological activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be localized to specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence its ability to modulate cellular processes and interact with other biomolecules.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVYCXMGJPKOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200517
Record name Phenethylamine, m-trifluoromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52516-30-0
Record name 2-(3-Trifluoromethylphenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52516-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, m-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, m-trifluoromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(trifluoromethyl)phenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 7.20 g (38.9 mmole) 2-(3-trifluoromethylphenyl)acetonitrile, 0.75 g Raney Nickel, 30 ml ethanol and 4.0 ml concentrated ammonium hydroxide was flushed with nitrogen, then hydrogenated at 3.5 kg/cm2 for 18 hours. The catalyst was removed by filtration under nitrogen and the filtrate evaporated in vacuo to afford 6.86 g (93%) of the title amine as a red oil. 1H-NMR(CDCl3)ppm(delta): 0.65-1.40 (bs, 2H), 2.65-3.40 (m, 4H), 7.30-7.60 (m, 4H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Synthesis routes and methods II

Procedure details

Using analogous reaction conditions as described in Example 16, step 1, (3-trifluoromethyl-phenyl)-acetonitrile (2 g, 10.81 mmol) in methanolic ammonia (50 mL) was reacted with to Raney nickel (400 mg) to afford 2 g of the product (97.89% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Three
Yield
97.89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-(Trifluoromethyl)phenethylamine influence its ability to inhibit pancreatic lipase?

A1: Research indicates that the presence of a halogen atom, particularly fluorine or chlorine, at the 3-position of the aromatic ring in phenethylamine derivatives is crucial for pancreatic lipase inhibition []. This is evident in the inhibitory activity exhibited by this compound, flutiorex, fenfluramine, and chlorphentermine, all of which share this structural feature. Modifications to the ethylamine portion of the molecule appear to have minimal impact on the inhibitory properties []. This suggests that the halogen at the 3-position plays a significant role in binding to the active site of the enzyme.

Q2: Can the chirality of related compounds like methylamphetamine and its precursors be determined using readily available techniques?

A2: Yes, gas chromatography coupled with mass spectrometry (GC/MS) utilizing a γ-cyclodextrin chiral column (Chiraldex™ G-PN) has proven effective in simultaneously separating and analyzing the enantiomers of methylamphetamine, ephedrine, and pseudoephedrine after derivatization with trifluoroacetic anhydride []. This technique offers valuable insight into the origin and synthesis methods of seized methylamphetamine, as the enantiomeric profile can be indicative of specific manufacturing processes or starting materials.

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